molecular formula C8H16N2O B13173080 N-[(3-aminocyclobutyl)methyl]propanamide

N-[(3-aminocyclobutyl)methyl]propanamide

Cat. No.: B13173080
M. Wt: 156.23 g/mol
InChI Key: NXWBKCQDHONCKR-UHFFFAOYSA-N
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Description

N-[(3-aminocyclobutyl)methyl]propanamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclobutyl)methyl]propanamide typically involves the reaction of 3-aminocyclobutanemethanol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]propanamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]propanamide involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with certain enzymes, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-aminocyclobutyl)methyl]propanamide is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]propanamide

InChI

InChI=1S/C8H16N2O/c1-2-8(11)10-5-6-3-7(9)4-6/h6-7H,2-5,9H2,1H3,(H,10,11)

InChI Key

NXWBKCQDHONCKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1CC(C1)N

Origin of Product

United States

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